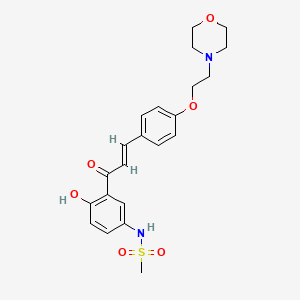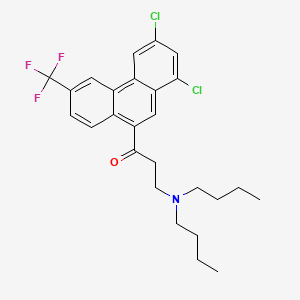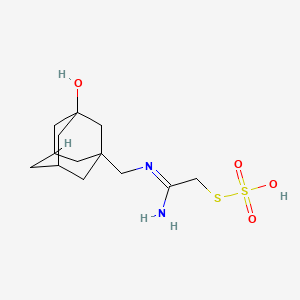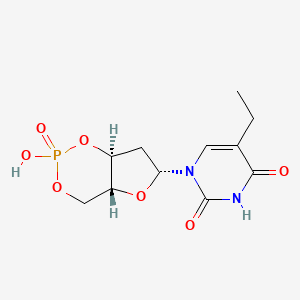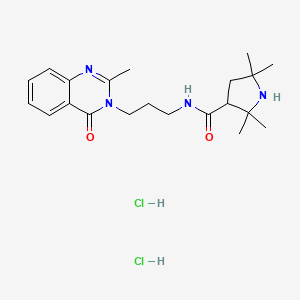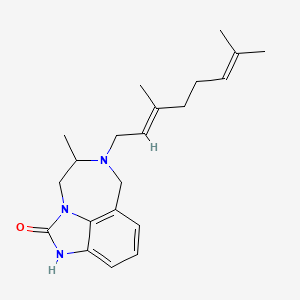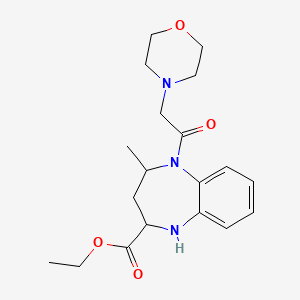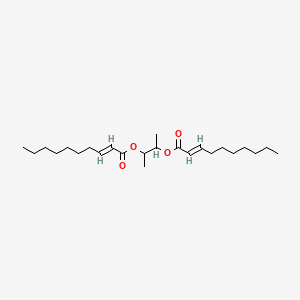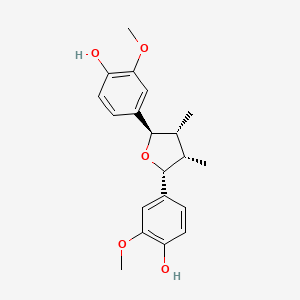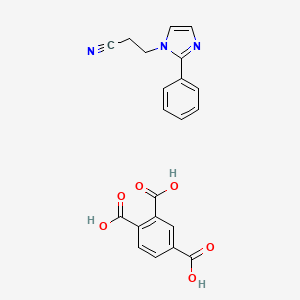
Einecs 269-846-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of benzene-1,2,4-tricarboxylic acid, compound with 2-phenyl-1H-imidazole-1-propiononitrile (1:1), involves the reaction of benzene-1,2,4-tricarboxylic acid with 2-phenyl-1H-imidazole-1-propiononitrile in a 1:1 molar ratio. The reaction conditions typically include a solvent such as dimethylformamide or dimethyl sulfoxide, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
Benzene-1,2,4-tricarboxylic acid, compound with 2-phenyl-1H-imidazole-1-propiononitrile (1:1), has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to benzene-1,2,4-tricarboxylic acid, compound with 2-phenyl-1H-imidazole-1-propiononitrile (1:1), include:
Benzene-1,2,4-tricarboxylic acid: A precursor used in the synthesis of the compound.
2-Phenyl-1H-imidazole-1-propiononitrile: Another precursor used in the synthesis.
Other tricarboxylic acids: Compounds with similar structures and functional groups, used in various chemical and industrial applications.
Propriétés
Numéro CAS |
68340-26-1 |
|---|---|
Formule moléculaire |
C21H17N3O6 |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
benzene-1,2,4-tricarboxylic acid;3-(2-phenylimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C12H11N3.C9H6O6/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11;10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,5-6,8,10H,4,9H2;1-3H,(H,10,11)(H,12,13)(H,14,15) |
Clé InChI |
GNLIGJLHRCFSDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=CN2CCC#N.C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O |
Numéros CAS associés |
68083-35-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


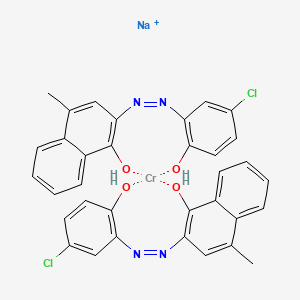
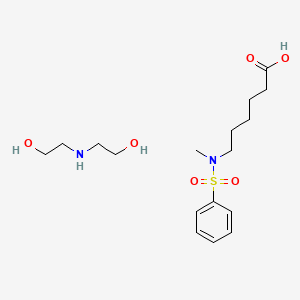
![3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol](/img/structure/B12708958.png)
